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Compound of Interest

Compound Name:
Phenylacetaldehyde dimethyl

acetal

Cat. No.: B086100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenylacetaldehyde
Dimethyl Acetal (PADMA), a versatile aromatic compound with significant applications in the

fragrance, flavor, and pharmaceutical industries. This document details its chemical structure,

physicochemical properties, synthesis methodologies, and spectroscopic profile, offering

valuable insights for professionals in research and development.

Chemical Structure and Identification
Phenylacetaldehyde dimethyl acetal, systematically named (2,2-dimethoxyethyl)benzene, is

the dimethyl acetal of phenylacetaldehyde. The acetal functional group imparts greater stability

compared to the corresponding aldehyde, preventing oxidation and polymerization.

Click to download full resolution via product page

Table 1: Compound Identification
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Identifier Value

IUPAC Name (2,2-Dimethoxyethyl)benzene

Synonyms PADMA, 1,1-Dimethoxy-2-phenylethane

CAS Number 101-48-4[1]

Molecular Formula C₁₀H₁₄O₂[1][2]

Molecular Weight 166.22 g/mol [1][2]

InChI
1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-

9/h3-7,10H,8H2,1-2H3[3]

InChIKey WNJSKZBEWNVKGU-UHFFFAOYSA-N[3]

SMILES COC(Cc1ccccc1)OC[3]

Physicochemical Properties
PADMA is a colorless to pale yellow liquid with a characteristic strong, green, floral odor

reminiscent of hyacinth and rose petals.[4] It is more stable than its aldehyde precursor,

phenylacetaldehyde.[4]

Table 2: Physicochemical Data

Property Value

Appearance Colorless to pale yellow liquid[2][4]

Odor Strong, green, floral[4]

Boiling Point 219-221 °C at 754 mmHg[3][4]

Density 1.004 g/mL at 25 °C[3][4]

Refractive Index (n20/D) 1.492 - 1.495[2][3]

Flash Point 89 °C (closed cup)[3]

Solubility
Insoluble in water; soluble in organic solvents

like ethanol and ether.
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Experimental Protocols
Synthesis of Phenylacetaldehyde Dimethyl Acetal
Two common methods for the synthesis of phenylacetaldehyde dimethyl acetal are detailed

below.

Method 1: Acid-Catalyzed Acetalization of Phenylacetaldehyde

This is a traditional and widely used method for forming acetals.
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Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine phenylacetaldehyde, an excess of methanol (typically 2-3 equivalents), and

a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress

can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to

confirm the disappearance of the starting aldehyde.

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the

acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable

organic solvent, such as diethyl ether or dichloromethane.

Drying and Concentration: Wash the combined organic layers with brine, dry over an

anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate the

solvent using a rotary evaporator.

Purification: Purify the crude product by vacuum distillation to obtain pure

phenylacetaldehyde dimethyl acetal.

Method 2: Two-Step Synthesis from Styrene Oxide

This method involves the initial isomerization of styrene oxide to phenylacetaldehyde, followed

by in-situ acetalization.
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Protocol:

Isomerization: In a suitable solvent (e.g., benzene), dissolve styrene oxide. Add a catalyst,

such as allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate, and stir the mixture at

a moderately elevated temperature (e.g., 50 °C) for a short period (e.g., 10 minutes).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b086100?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetalization: To the reaction mixture containing the newly formed phenylacetaldehyde, add

methanol and continue stirring at the same temperature for a longer duration (e.g., 30

minutes).

Work-up: Add a dilute aqueous solution of sodium carbonate to the reaction mixture and

separate the organic layer.

Analysis: The organic layer, containing the phenylacetaldehyde dimethyl acetal, can be

analyzed by gas chromatography and nuclear magnetic resonance spectroscopy to confirm

the quantitative formation of the product.

Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of

phenylacetaldehyde dimethyl acetal.

Table 3: ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20-7.35 m 5H
Aromatic protons

(C₆H₅)

~4.50 t 1H
Methine proton (-

CH(OCH₃)₂)

~3.30 s 6H
Methoxy protons (-

OCH₃)

~2.90 d 2H
Methylene protons (-

CH₂-)

Table 4: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~138 Quaternary aromatic carbon

~129 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~104 Acetal carbon (-CH(OCH₃)₂)

~54 Methoxy carbons (-OCH₃)

~41 Methylene carbon (-CH₂-)

Table 5: FTIR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3080-3030 m Aromatic C-H stretch

~2950-2850 s Aliphatic C-H stretch

~1600, 1495, 1450 m Aromatic C=C stretch

~1120, 1060 s C-O stretch (acetal)

~750, 700 s
Aromatic C-H bend

(monosubstituted)

Table 6: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Proposed Fragment

166 Low [M]⁺ (Molecular Ion)

135 Moderate [M - OCH₃]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

75 Very High [CH(OCH₃)₂]⁺
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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